molecular formula C22H21N5OS B13695298 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B13695298
M. Wt: 403.5 g/mol
InChI Key: KOAMDOBDEUOMGD-UHFFFAOYSA-N
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Description

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole and pyridine moiety linked via a thioether bond to an acetamide group substituted with a dimethylamino phenyl ring. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then linked via a thioether bond formation, followed by acylation to introduce the acetamide group. The final step involves the introduction of the dimethylamino phenyl ring through a substitution reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole and pyridine moieties can bind to metal ions or active sites of enzymes, modulating their activity. The dimethylamino phenyl ring may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects intracellularly. Pathways involved include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-phenylacetamide
  • 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(methylamino)phenyl]acetamide
  • 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(ethylamino)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide stands out due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a compound of interest for further research and development.

Biological Activity

2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzimidazole and pyridine moiety linked via a thioether bond to an acetamide group, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H18N4S\text{C}_{17}\text{H}_{18}\text{N}_4\text{S}

This structure includes:

  • Benzimidazole : A bicyclic structure that is known for various biological activities.
  • Pyridine : A nitrogen-containing heterocycle that enhances solubility and reactivity.
  • Thioether Linkage : Provides stability and influences the bioactivity.
  • Dimethylamino Group : Enhances the lipophilicity and potential enzyme interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as urease, by binding to the active sites and disrupting their function. This inhibition is particularly relevant in cancer research, where urease plays a role in tumor growth and metastasis.
  • Modulation of Signaling Pathways : The compound can influence pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been observed to induce apoptosis in human cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anthelmintic Activity

In addition to its anticancer properties, derivatives of benzimidazole compounds, including this one, have demonstrated anthelmintic activity. They have been tested against parasitic worms such as Pheretima posthuma, showing effectiveness in paralyzing and killing these organisms.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
  • Urease Inhibition :
    • Another research focused on the inhibition of urease by this compound. It was found to effectively reduce urease activity in vitro, which is crucial for developing treatments against urease-producing pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-(2′-Pyridyl)benzimidazoleBenzimidazole with pyridineModerate anticancerLacks acetamide group
Benzimidazole DerivativesVarious substitutionsAnthelminticCommonly used in veterinary medicine
Pyridine DerivativesVaries widelyVariableOften used in drug design

The uniqueness of this compound lies in its combined structural features that enhance its solubility and reactivity compared to simpler derivatives.

Properties

Molecular Formula

C22H21N5OS

Molecular Weight

403.5 g/mol

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C22H21N5OS/c1-27(2)16-11-9-15(10-12-16)24-20(28)14-29-22-17(6-5-13-23-22)21-25-18-7-3-4-8-19(18)26-21/h3-13H,14H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

KOAMDOBDEUOMGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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